

Application Notes and Protocols for Evaluating AZD1390 Efficacy In Vitro

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Compound of Interest

Compound Name: AZD1390

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Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, **AZD1390** prevents the repair of DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR), thereby enhancing their cytotoxic effects in cancer cells.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of **AZD1390** as a radiosensitizer.

Mechanism of Action

Upon DNA damage, particularly DSBs, ATM is activated through autophosphorylation at Serine 1981.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including Checkpoint Kinase 2 (Chk2), KAP1, and H2AX, to initiate cell cycle arrest and DNA repair.[5][6][7] **AZD1390**, as an ATP-competitive inhibitor, blocks this initial activation step, thereby abrogating the downstream DDR signaling.[1] This leads to the accumulation of unrepaired DNA damage, G2/M cell cycle arrest, and ultimately, apoptotic cell death, particularly in cancer cells with deficient p53.[2][3][5][8]

Key In Vitro Efficacy Assays

Several key in vitro assays are essential for evaluating the efficacy of **AZD1390**:

- Western Blotting: To confirm the on-target activity of **AZD1390** by assessing the phosphorylation status of ATM and its downstream targets.
- Clonogenic Survival Assay: The gold standard for determining the radiosensitizing effect of **AZD1390** by assessing the long-term reproductive viability of cells.
- γ -H2AX Foci Formation Assay: To visualize and quantify DNA double-strand breaks, providing a direct measure of **AZD1390**'s ability to inhibit DNA repair.
- Cell Cycle Analysis: To determine the effect of **AZD1390** on cell cycle progression, particularly the induction of G2/M arrest in combination with radiation.

Data Presentation

Table 1: In Vitro Potency of AZD1390

Parameter	Value	Cell Line(s)	Reference
Cellular IC50 (ATM Inhibition)	0.78 nM	HT29	[2] [5] [9]
Cellular IC50 (pATM Foci Staining)	0.6 - 3 nM	-	[10] [11]
Radiosensitization IC50	3 nM	GBM cell lines, NCI-H2228	[10] [11]

Table 2: Effect of AZD1390 on Radiosensitization in Glioblastoma (GBM) Cell Lines

Cell Line	p53 Status	AZD1390 Concentration	Radiation Dose (Gy)	Effect	Reference
U251	Mutant	30 nM	5	Enhanced IR-induced G2/M arrest (80.6% vs 64.6% with IR alone)	[12]
U251	Mutant	30 nM	5	Decreased clonogenic survival (0.24% vs 2.3% with IR alone)	[12]
GBM43	Mutant	30 nM	5	Enhanced IR-induced G2/M arrest (61.9% vs 25.7% with IR alone)	[12]
GBM39	Wild-type	30 nM	5	Enhanced IR-induced G2/M arrest (40.9% vs 25.4% with IR alone)	[12]
p53 mutant GBM cells	Mutant	3 nM	2	DEF37 of 2.7	[10] [11]

Experimental Protocols

Western Blotting for DDR Pathway Analysis

This protocol details the procedure for assessing the inhibition of ATM signaling by **AZD1390**.

Materials:

- Cancer cell lines (e.g., U251, NCI-H2228)
- **AZD1390** (various concentrations)
- Ionizing radiation source
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1, anti-phospho-Chk2 (Thr68), anti- γ -H2AX (Ser139), and a loading control (e.g., anti-GAPDH, anti-Vinculin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of **AZD1390** (e.g., 0-300 nM) for 1-4 hours.[\[5\]](#)
- Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[\[6\]](#)[\[12\]](#)
- Cell Lysis: At desired time points post-irradiation (e.g., 2, 6, or 24 hours), wash cells with ice-cold PBS and lyse with lysis buffer.[\[6\]](#)
- Protein Quantification: Determine protein concentration using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony, a hallmark of reproductive integrity.[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell lines
- **AZD1390**
- Ionizing radiation source
- Complete cell culture medium
- Trypsin-EDTA
- 6-well plates or petri dishes
- Fixation solution (e.g., 6% glutaraldehyde or acetic acid/methanol 1:7)[\[13\]](#)[\[15\]](#)
- Staining solution (e.g., 0.5% crystal violet)[\[13\]](#)[\[15\]](#)

Procedure:

- Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction to ensure the formation of countable colonies (typically 20-150).[\[16\]](#)
- Treatment: Allow cells to attach for a few hours, then treat with **AZD1390** for 1 hour prior to irradiation.[\[17\]](#)
- Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
- Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.[\[18\]](#)
- Fixation and Staining:
 - Remove the medium and wash the colonies with PBS.
 - Fix the colonies with fixation solution for 5-10 minutes.[\[15\]](#)
 - Remove the fixative and stain with crystal violet solution for at least 2 hours.[\[15\]](#)[\[18\]](#)
 - Gently wash the plates with water and allow them to air dry.
- Colony Counting: Count colonies containing at least 50 cells.[\[13\]](#) The plating efficiency and surviving fraction are calculated to determine the dose enhancement factor.

γ -H2AX Foci Formation Assay

This immunofluorescence-based assay visualizes DNA double-strand breaks.[\[19\]](#)[\[20\]](#)

Materials:

- Cells grown on coverslips or in imaging-compatible plates
- **AZD1390**
- Ionizing radiation source

- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)[[19](#)][[21](#)]
- Blocking buffer (e.g., 5% BSA in PBS)[[21](#)]
- Primary antibody: anti- γ -H2AX (Ser139)
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Treatment: Seed cells on coverslips and treat with **AZD1390** and radiation as described in the Western Blotting protocol.
- Fixation and Permeabilization:
 - At desired time points, fix the cells with 4% PFA for 15 minutes.[[19](#)]
 - Wash with PBS and permeabilize with Triton X-100 for 10-30 minutes.[[19](#)][[21](#)]
- Immunostaining:
 - Block with blocking buffer for 30-90 minutes.[[19](#)][[21](#)]
 - Incubate with anti- γ -H2AX primary antibody (e.g., 1:1000 dilution) for 2 hours at room temperature or overnight at 4°C.[[19](#)][[21](#)]
 - Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour.[[19](#)]
 - Wash and counterstain nuclei with DAPI.
- Imaging and Quantification:

- Mount the coverslips onto slides.
- Acquire images using a fluorescence microscope.
- Quantify the number of γ -H2AX foci per nucleus using image analysis software (e.g., Fiji).
[\[21\]](#)

Cell Cycle Analysis by Flow Cytometry

This method assesses the distribution of cells in different phases of the cell cycle based on DNA content.[\[22\]](#)[\[23\]](#)

Materials:

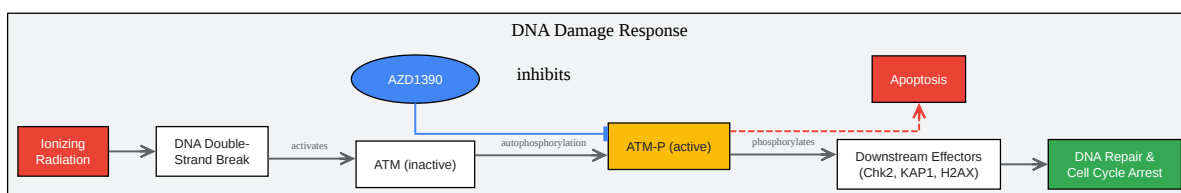
- Cancer cell lines
- **AZD1390**
- Ionizing radiation source
- Trypsin-EDTA
- Ice-cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Treat cells with **AZD1390** and radiation as previously described.
- Cell Harvesting: At various time points (e.g., 24 and 48 hours post-irradiation), harvest both adherent and floating cells.[\[5\]](#)
- Fixation:
 - Wash cells with PBS and resuspend in a small volume of PBS.

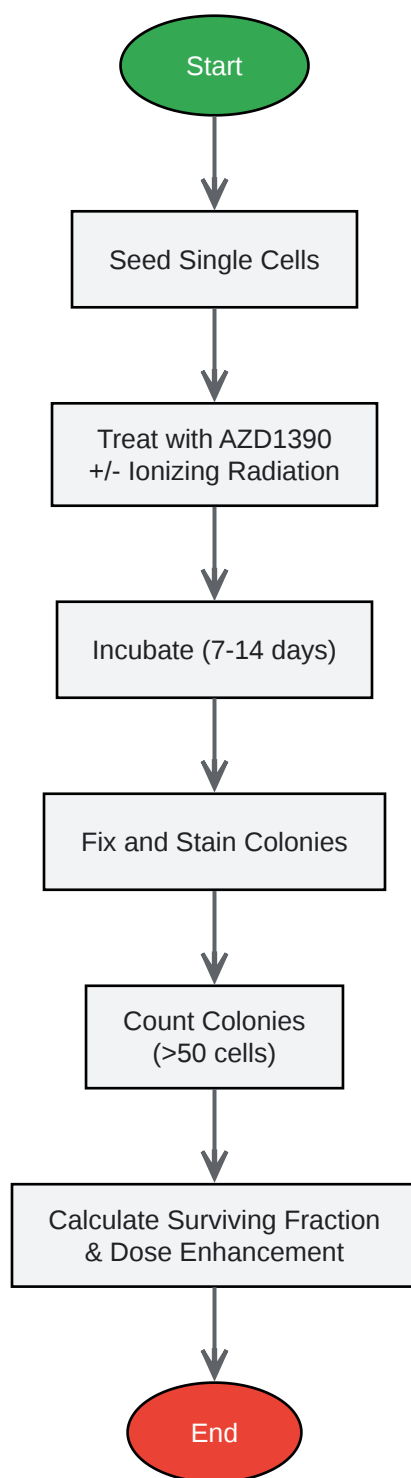
- While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
- Incubate on ice for at least 30 minutes or store at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in PI staining solution.
 - Incubate in the dark for 15-30 minutes at room temperature.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer.
 - Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[5]

Mandatory Visualizations



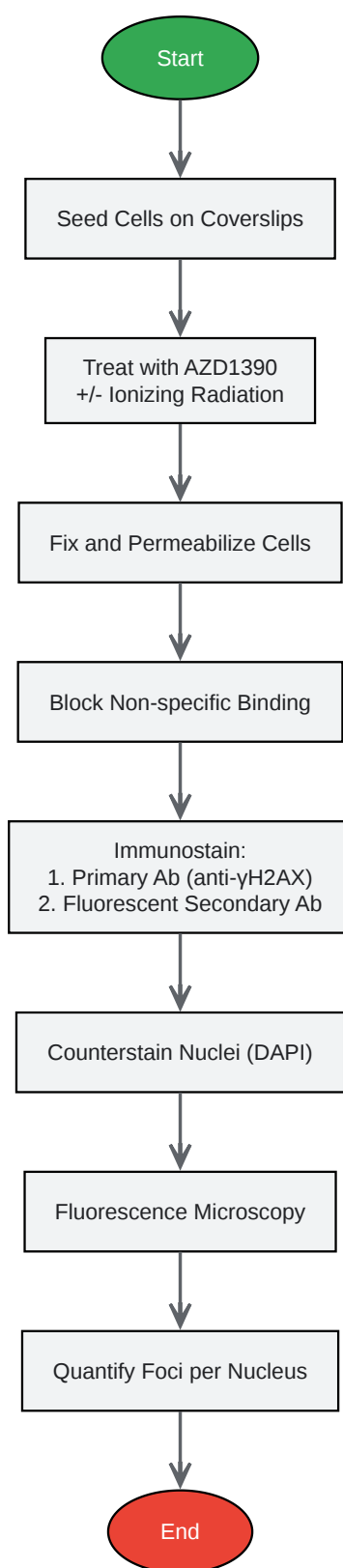
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Caption: **AZD1390** inhibits ATM activation, blocking DNA repair.



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Caption: Workflow for the clonogenic survival assay.



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Caption: Workflow for the γ -H2AX foci formation assay.

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